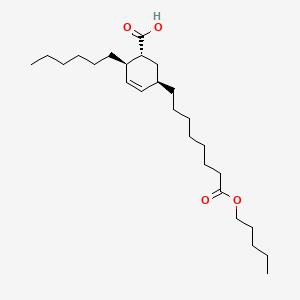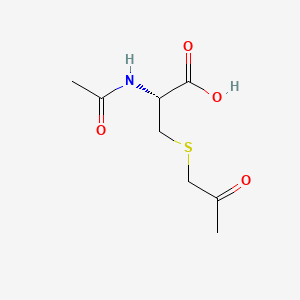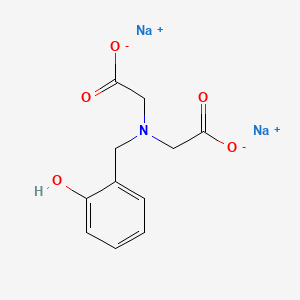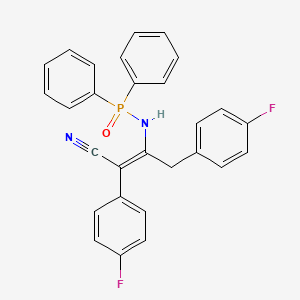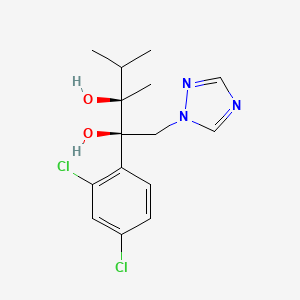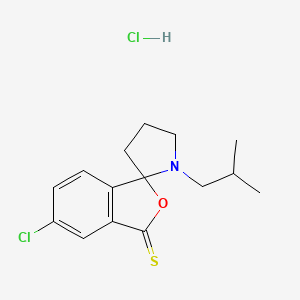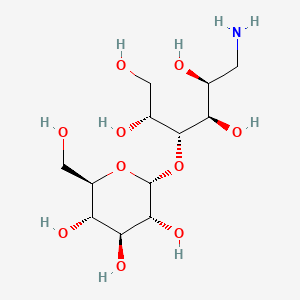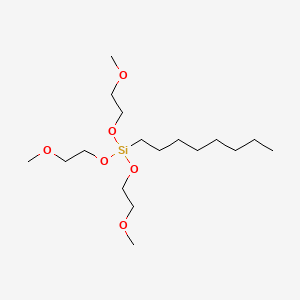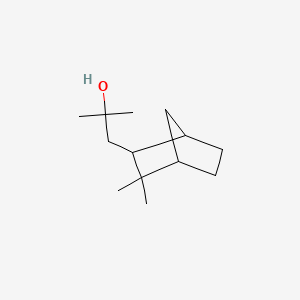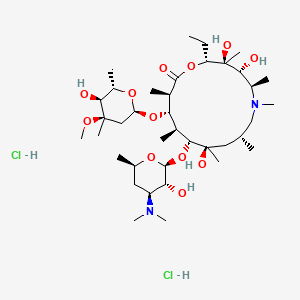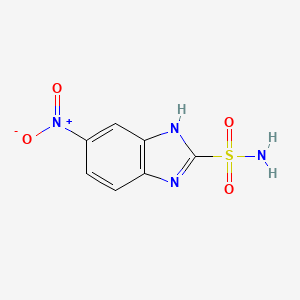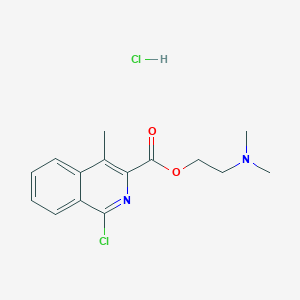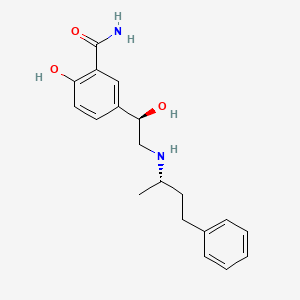
(R*,S*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZAMIDE,2-HYDROXY-5-[(1R)-1-HYDROXY-2-[[(1S)-1-METHYL-3-PHENYLPROPYL]AMINO]ETHYL]-,REL-: is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a benzamide core substituted with hydroxy and amino groups, making it a versatile molecule in chemical synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZAMIDE,2-HYDROXY-5-[(1R)-1-HYDROXY-2-[[(1S)-1-METHYL-3-PHENYLPROPYL]AMINO]ETHYL]-,REL- typically involves multi-step organic reactionsCommon reagents used in these steps include phenylpropylamine derivatives and hydroxybenzamide intermediates .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process is optimized for cost-effectiveness and scalability, involving advanced catalytic methods and continuous flow reactors to streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions
BENZAMIDE,2-HYDROXY-5-[(1R)-1-HYDROXY-2-[[(1S)-1-METHYL-3-PHENYLPROPYL]AMINO]ETHYL]-,REL- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl compounds.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions are carefully controlled to achieve the desired transformations, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted benzamides and phenylpropyl derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
BENZAMIDE,2-HYDROXY-5-[(1R)-1-HYDROXY-2-[[(1S)-1-METHYL-3-PHENYLPROPYL]AMINO]ETHYL]-,REL- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of BENZAMIDE,2-HYDROXY-5-[(1R)-1-HYDROXY-2-[[(1S)-1-METHYL-3-PHENYLPROPYL]AMINO]ETHYL]-,REL- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity and influencing biochemical processes. This interaction is crucial for its biological and therapeutic activities.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
(S,R)-labetolol: A related compound with a similar benzamide structure but different functional groups.
Uniqueness
BENZAMIDE,2-HYDROXY-5-[(1R)-1-HYDROXY-2-[[(1S)-1-METHYL-3-PHENYLPROPYL]AMINO]ETHYL]-,REL- stands out due to its unique combination of hydroxy and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific applications .
Properties
CAS No. |
72487-31-1 |
|---|---|
Molecular Formula |
C19H24N2O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2S)-4-phenylbutan-2-yl]amino]ethyl]benzamide |
InChI |
InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18-/m0/s1 |
InChI Key |
SGUAFYQXFOLMHL-UGSOOPFHSA-N |
Isomeric SMILES |
C[C@@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


